8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a bicyclic compound that belongs to the class of benzazepines, which are characterized by a fused benzene and azepine ring. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as a ligand for various neurotransmitter receptors.
The compound can be synthesized through several methods, often involving cyclization reactions of appropriate precursors. It has been studied extensively in the context of its pharmacological properties and synthesis methodologies.
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is classified as an organic heterocyclic compound. It is specifically categorized under the subclass of benzazepines, which are known for their diverse biological activities.
The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the following methods:
The cyclization reactions may require specific conditions such as temperature control and the presence of catalysts like boron trifluoride etherate to enhance yields and selectivity. The synthesis can be optimized by varying reaction conditions and precursor structures.
The molecular structure of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine features a fused bicyclic framework consisting of a six-membered benzene ring and a seven-membered azepine ring. The methyl group at position 8 contributes to its unique chemical properties.
The molecular formula is , with a molecular weight of approximately 175.23 g/mol. The compound's stereochemistry plays a critical role in its biological activity.
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or protective groups on reactive sites.
The mechanism of action for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine primarily involves its interaction with neurotransmitter receptors. For instance, it has been studied as a high-affinity antagonist for dopamine D1 receptors .
In vitro studies have shown that this compound exhibits specific binding affinities (KD values) and receptor distributions that suggest significant pharmacological potential in modulating dopaminergic signaling pathways.
Elemental analyses and spectroscopic data (NMR, IR) are essential for confirming the identity and purity of synthesized compounds .
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:
The construction of the benzazepine core employs diverse synthetic strategies, each offering distinct advantages in yield, scalability, and functional group compatibility. A prominent approach involves reductive amination of substituted phenethylamines. For example, reacting 2-(4-chlorophenyl)ethan-1-amine with acetaldehyde under reducing conditions yields the secondary amine intermediate, which undergoes subsequent N-alkylation with 1,2-dibromoethane to form the azepine ring via intramolecular cyclization [1]. This method typically achieves moderate yields (60-75%) but requires careful optimization of reaction conditions to minimize dihaloethane polymerization byproducts.
Ring-closing metathesis (RCM) has emerged as a powerful alternative for benzazepine synthesis. Starting from appropriately substituted diene precursors (e.g., N-allyl-2-(allyloxy)-4-methylphenethylamine), Grubbs' second-generation catalyst facilitates efficient ring closure under mild conditions. This route offers superior stereocontrol and functional group tolerance, producing the benzazepine core in yields exceeding 80% with catalyst loadings as low as 2-5 mol% [8]. The metathesis approach is particularly advantageous for introducing diverse C-8 substituents early in the synthesis.
Aryne-mediated arylation provides a novel pathway for constructing 1-aryl substituted benzazepines. Deprotonation of 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine generates a β-amino carbanion, which undergoes regioselective addition to in situ-generated arynes (e.g., from 2-(trimethylsilyl)aryl triflates). This one-pot methodology enables direct installation of aromatic groups at the benzazepine nitrogen, exemplified by the synthesis of SCH 12679 derivatives in 50-72% yield [9].
Table 1: Comparative Analysis of Benzazepine Core Synthesis Methods
Method | Key Starting Materials | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Reductive Amination | Substituted phenethylamines, aldehydes | NaBH₄/AcOH, then K₂CO₃/DMF | 60-75% | Simple reagents, scalable |
Ring-Closing Metathesis | N-Allyl diene precursors | Grubbs II catalyst, CH₂Cl₂, 40°C | 80-92% | Excellent stereocontrol, versatility |
Aryne-Mediated Arylation | 3-Benzazepine, aryne precursors | n-BuLi, THF, -78°C to rt | 50-72% | Direct N-arylation, broad scope |
Bischler-Napieralski | Phenethylamides | POCl₃, reflux; then NaBH₄ | 45-65% | Applicable to diverse substitution patterns |
The Bischler-Napieralski cyclization remains relevant for synthesizing 1-substituted benzazepines. Condensation of substituted phenethylamines with carboxylic acids or acyl chlorides provides amides, which undergo cyclodehydration using POCl₃ or P₂O₅ to form dihydrobenzazepines. Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the saturated 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine framework. This route accommodates diverse C-8 substituents but requires careful control of reduction conditions to prevent over-reduction [1] [8].
The chiral center at C-5 in 3-substituted benzazepines necessitates precise stereochemical control for pharmacologically active targets. Diastereomeric salt formation using chiral resolving agents represents the most industrially viable approach. Treating racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with L-(+)-tartaric acid in ethanol/water mixtures yields a crystalline diastereomeric salt. The R-enantiomer salt precipitates preferentially, achieving ≥98% ee after sequential recrystallizations. Free base liberation with sodium hydroxide provides enantiomerically pure material suitable for pharmaceutical synthesis [3] [4].
Catalytic asymmetric hydrogenation of exocyclic double bonds offers a more atom-economical route to chiral benzazepines. Enantioselective reduction of 8-methyl-3-methylidene-2,3,4,5-tetrahydro-1H-1-benzazepine using DuPhos-Rh catalysts achieves up to 96% ee under optimized conditions (50 psi H₂, 25°C, in methanol). This method requires meticulous ligand selection and substrate design to achieve high stereoselectivity, as the benzazepine ring conformation influences catalyst approach [3].
Table 2: Enantioselective Synthesis Strategies for Benzazepines
Strategy | Key Agent/Catalyst | Conditions | ee Achieved | Product Configuration |
---|---|---|---|---|
Tartrate Resolution | L-(+)-Tartaric acid | EtOH/H₂O, 0-5°C | 98-99.5% | R-isomer |
Asymmetric Hydrogenation | (R,R)-DuPhos-Rh catalyst | 50 psi H₂, MeOH, 25°C | 92-96% | S-isomer |
Chiral Auxiliary Approach | (1R,2S)-Norephedrine | Et₃N, THF; then HCl cleavage | 90-94% | Variable |
Enzymatic Desymmetrization | Lipase PS-C (Pseudomonas cepacia) | Vinyl acetate, iPr₂O | 88% | S-alcohol |
The chiral auxiliary approach enables stereocontrol during ring formation. Condensation of 4-methylphenethylamine with (1R,2S)-norephedrine-derived glyoxylamide generates a chiral imine. Diastereoselective intramolecular alkylation using Cs₂CO₃ in DMF yields the benzazepine core with >90% de. Subsequent auxiliary removal under acidic conditions provides enantiomerically enriched 8-methylbenzazepines. Though operationally complex, this method allows access to either enantiomer by selecting the appropriate auxiliary enantiomorph [3].
Electrophilic aromatic substitution enables direct functionalization of the benzazepine core. Bromination of 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine using NBS (1.05 equiv) in CCl₄ under photolytic conditions (250W lamp, reflux) selectively affords the 7-bromo derivative in 85% yield. This regioselectivity results from the activating effect of the tertiary amine, with the methyl group directing ortho-substitution. Subsequent Suzuki-Miyaura coupling with arylboronic acids introduces diverse biaryl substituents critical for SAR studies [1] [9].
N-Alkylation proceeds efficiently via nucleophilic displacement. Treatment of the benzazepine free base with 3-bromopropene and K₂CO₃ in refluxing acetone installs the allyl group at nitrogen in 92% yield. Further functionalization through hydroboration-oxidation or olefin metathesis generates side chains for biological evaluation. Alternative alkylating agents like propargyl bromide or ethyl bromoacetate similarly provide rapid access to derivatives with modified physicochemical properties [1] [10].
Table 3: Functional Group Modification Methodologies
Transformation | Reagents/Conditions | Yield | Key Applications |
---|---|---|---|
N-Alkylation | R-X, K₂CO₃, acetone, reflux | 85-95% | Side chain diversification |
C-7 Bromination | NBS, CCl₄, hv, reflux | 80-88% | Halogen for cross-coupling |
Reductive Amination | Aldehyde, NaBH₃CN, AcOH, CH₂Cl₂, rt | 70-90% | Aminoalkyl chain introduction |
Suzuki-Miyaura Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 65-85% | Biaryl formation for receptor targeting |
Amide Formation | Acyl chloride, Et₃N, THF, 0°C to rt | 90-95% | Carboxamide libraries |
Reductive amination provides access to aminomethyl derivatives. Condensation of 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine with formaldehyde followed by sodium triacetoxyborohydride reduction in dichloroethane introduces the dimethylaminomethyl group at C-1 in 78% yield. This transformation significantly enhances water solubility and enables salt formation for crystalline derivatives. When performed with aldehydes bearing protected amino groups, this methodology generates diamines suitable for further elaboration [1].
C-C bond formation at C-2 utilizes enolate chemistry. Deprotonation with LDA at -78°C in THF generates the stabilized carbanion, which undergoes alkylation with primary alkyl halides to afford 2-substituted benzazepines. Quenching with electrophiles like carbonyl compounds or carbon dioxide provides hydroxymethyl or carboxylic acid derivatives, respectively. The latter approach yields 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS 1779450-75-7), a key intermediate for peptide-based drug conjugates [6].
Industrial-scale production of benzazepines demands optimized processes emphasizing solvent selection, catalyst recycling, and waste minimization. A patented continuous process for 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine demonstrates critical optimizations applicable to the 8-methyl analog. The synthesis employs a biphasic toluene/water system for alkylation steps, enabling efficient product isolation by phase separation while reducing organic solvent consumption by 40% versus batch processes. Catalyst recycling studies show that Pd/C maintains activity for ≥15 cycles in reductive aminations when treated with hot acetic acid washes between batches [1] [5].
Crystallization control ensures polymorphic purity critical for pharmaceutical applications. The hydrochloride salt of 8-methylbenzazepine derivatives crystallizes as a hemihydrate from ethanol/water mixtures (4:1 v/v) at controlled cooling rates (0.5°C/min). This process yields uniform crystals with bulk density >0.6 g/cm³, optimizing downstream processing. X-ray powder diffraction (XRPD) monitoring confirms Form I purity (>99%) by detecting characteristic peaks at 7.8°, 15.6°, and 23.4° 2θ, preventing undesired solvate formation during large-scale operations [4].
Process analytical technology (PAT) enhances robustness in critical steps. Near-infrared (NIR) spectroscopy monitors the Bischler-Napieralski cyclization in situ, detecting water formation as a proxy for conversion. Feedback control adjusts POCl₃ addition rates based on real-time moisture data, maintaining the reaction at >95% conversion while minimizing phosphoryl chloride usage by 25%. Similar PAT approaches in hydrogenation steps track hydrogen uptake to prevent over-reduction to undesired tetrahydro derivatives [1].
Waste stream valorization improves sustainability. Mother liquors from tartrate resolutions undergo tartaric acid recovery via ion exchange, achieving >85% recycling efficiency. Copper catalysts from Ullmann couplings are precipitated as CuS for smelting, reducing heavy metal effluent below 5 ppm. These integrated approaches exemplify modern green chemistry principles applied to benzazepine manufacturing [1] [5].
The intellectual property landscape for benzazepine derivatives reveals intense competition in structural claims and synthetic innovations. Broad therapeutic claims dominate recent filings, with EP2374796B1 protecting 8-substituted-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines for treating 15 CNS disorders, including obesity, schizophrenia, and substance dependence. The patent specifically claims the 8-methyl variant alongside novel synthetic routes involving reductive amination with sodium borohydride in methanol/THF mixtures [3].
Process patents focus on crystalline forms and efficient resolutions. US8168624B2 claims crystalline (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate characterized by XRPD peaks at 9.2°, 18.4°, and 26.8° 2θ. The described crystallization from acetone/water (9:1) at 4°C yields non-hygroscopic material applicable to the 8-methyl analog. Resolution methods using dibenzoyl-D-tartaric acid in ethyl acetate are specifically claimed, achieving ≥99.5% ee in three crystallizations [4].
Table 4: Key Patents Covering Benzazepine Synthesis and Derivatives
Patent Number | Assignee | Key Claims | Exemplary Compounds | Synthetic Innovations |
---|---|---|---|---|
US8501935B2 | Arena Pharmaceuticals | Reductive amination route with solvent optimization | 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Biphasic workup, Pd/C recycling |
EP2374796B1 | Hoffmann-La Roche | CNS therapeutic use of 8-substituted benzazepines | 8-Methyl-1-cyclopropyl derivatives | Direct N-alkylation methods |
US8168624B2 | Eisai Co. | Crystalline hydrochloride forms | (R)-8-Chloro-1-methyl analog hemihydrate | Tartrate resolution protocol |
JP5833535B2 | Mitsubishi Tanabe | One-pot cyclization/hydrogenation | 8-Fluoro-1-isopropyl derivatives | Continuous flow hydrogenation |
US5599982A | Janssen Pharmaceutica | Enantioselective synthesis via chiral auxiliaries | 8-Trifluoromethyl analogs | Norephedrine-based asymmetric induction |
Novel substitution patterns define recent applications. JP5833535B2 protects 8-methyl-1-(3-methylbut-2-en-1-yl)-2,3,4,5-tetrahydro-1H-1-benzazepine synthesized via regioselective N-alkylation under phase-transfer conditions (benzyltriethylammonium chloride, 50% NaOH, toluene). The claims encompass preparation methods and compositions showing serotonin receptor subtype selectivity. Similarly, US5599982A covers imidazo-fused benzazepinones prepared from 8-methylbenzazepine-2-carboxylic acid intermediates, highlighting the versatility of the core scaffold in generating structurally diverse libraries [5] [10].
Synthetic methodology patents remain strategically important. US8501935B2 details a scalable route to 8-substituted benzazepines via tandem reductive amination-cyclization, specifically claiming temperature-controlled addition of sodium borohydride to maintain reaction temperatures below 30°C. The patent also protects intermediates like 4-chloro-2-(2-chloroethyl)-1-methylbenzene, demonstrating the comprehensive protection strategies employed in this competitive field [1].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3